REACTION_CXSMILES
|
C1(C)C=CC(S([C:10](S(C2C=CC(C)=CC=2)(=O)=O)([CH2:32][CH2:33]NCCCCNCCCN)[N:11]([S:22]([C:25]2[CH:30]=[CH:29][C:28]([CH3:31])=[CH:27][CH:26]=2)(=[O:24])=[O:23])S(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1.[H-].[Na+].[CH3:57][CH2:58]O.C(Cl)(Cl)[Cl:61]>CN(C=O)C.[I-].[K+]>[CH2:57]([N:11]([CH2:10][CH2:32][CH2:33][Cl:61])[S:22]([C:25]1[CH:26]=[CH:27][C:28]([CH3:31])=[CH:29][CH:30]=1)(=[O:23])=[O:24])[CH3:58] |f:1.2,3.4,6.7|
|
Name
|
24-Hexa(p-toluenesulfonyl)3, 7, 11, 16, 20, 24-hexaazahexacosane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetra (p-toluenesulfonyl) spermine
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(N(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)(CCNCCCCNCCCN)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
53 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
N-ethyl-t4-(3-chloropropyl)-p-toluenesulfonamide
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
EtOH CHCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO.C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 20 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated at 40°-50° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted with CHCl3 (3×)
|
Type
|
WASH
|
Details
|
A water wash
|
Type
|
CUSTOM
|
Details
|
solvent removal (rotovap
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation)
|
Type
|
CUSTOM
|
Details
|
yields crude hexatosylamide
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(S(=O)(=O)C1=CC=C(C=C1)C)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |